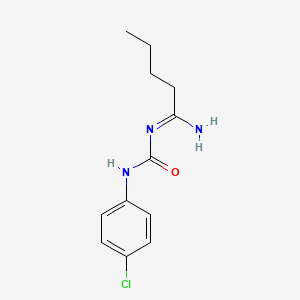

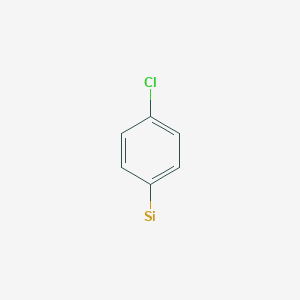

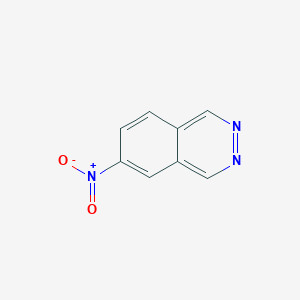

![molecular formula C8H16N4O2 B1623652 [(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene CAS No. 51973-32-1](/img/structure/B1623652.png)

[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound could potentially involve oxidation of hydrazine with hydrogen peroxide or air . Alternatively, the hydrolysis of diethyl azodicarboxylate or azodicarbonamide could afford diimide . Due to its instability, diimide is generated and used in-situ . A mixture of both the cis (Z-) and trans (E-) isomers is produced .Molecular Structure Analysis

The molecular formula of “[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene” is C8H16N4O2 . It is a derivative of diazene, which exists as two geometric isomers, E (trans) and Z (cis) .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include sigmatropic rearrangements . These are intramolecular reactions involving the migration of a sigma bond across a pi system .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene” include a molecular weight of 200.23800, a density of 1.269g/cm3, and a boiling point of 368.679ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Biomedical Research: Detection of Hepatitis B Surface Antigen

HHTI has been utilized in the sensitive detection of hepatitis B surface antigen (HBsAg) using Electron Spin Resonance (ESR) spectroscopy. This application is particularly important in areas where hepatitis B virus (HBV) is prevalent, and carriers may be negative for HBsAg by standard assays .

Chemical Synthesis: Radical Formation

In chemical synthesis, HHTI is involved in the formation of stable nitroxide radicals. These radicals are essential in various synthetic processes, including polymerization and oxidation reactions .

Material Science: Polymer Stabilization

HHTI plays a role in the stabilization of polymers against degradation. The compound’s radical-scavenging properties help in preventing the breakdown of polymers when exposed to heat, light, or oxygen .

Analytical Chemistry: Spectroscopy

The compound’s unique structure allows for its use in spectroscopic methods to study molecular interactions and dynamics. It can serve as a paramagnetic probe in ESR spectroscopy, providing insights into the local environment of the probe .

Environmental Science: Pollution Monitoring

HHTI can be used to monitor environmental pollutants. Its sensitivity to specific radicals can help in detecting and quantifying pollutants that generate these radicals upon degradation .

Pharmaceutical Development: Drug Design

The radical properties of HHTI can be harnessed in the design of new pharmaceuticals. By understanding how HHTI interacts with biological molecules, researchers can develop drugs that target specific radicals involved in disease processes .

Food Industry: Preservation

In the food industry, HHTI’s antioxidant properties may be applied to preserve food products. By scavenging free radicals, it can potentially extend the shelf life of food items by preventing oxidative spoilage .

Nanotechnology: Nanomaterials Fabrication

HHTI’s ability to form stable radicals makes it a candidate for the fabrication of nanomaterials. These radicals can initiate reactions at the nanoscale, leading to the creation of novel materials with unique properties .

Mecanismo De Acción

Propiedades

IUPAC Name |

[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-7(2)6(5-10-9)11(13)8(3,4)12(7)14/h5,9,13-14H,1-4H3/b6-5-,10-9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLKNKWCGGDIRB-LPJVVZBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CN=N)N(C(N1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(/C(=C/N=N)/N(C(N1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418759 | |

| Record name | HHTI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene | |

CAS RN |

51973-32-1 | |

| Record name | HHTI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

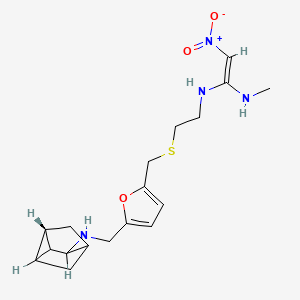

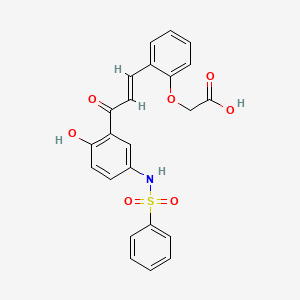

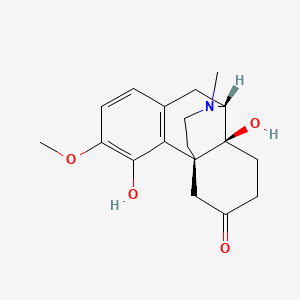

![(17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1623570.png)

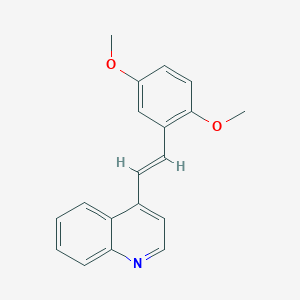

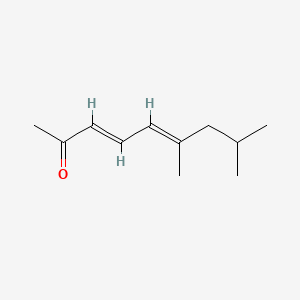

![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)

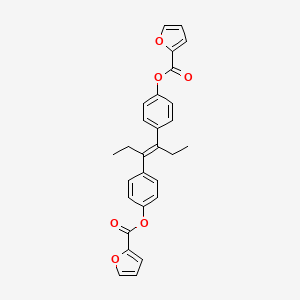

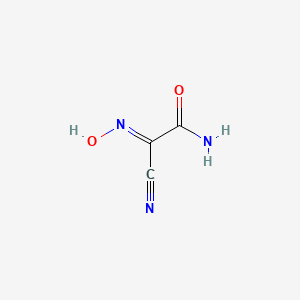

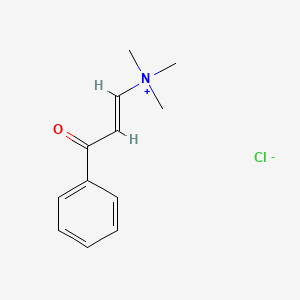

![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)